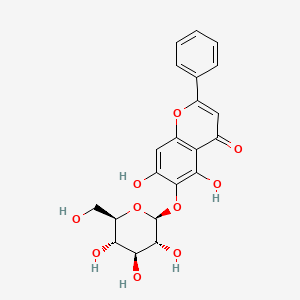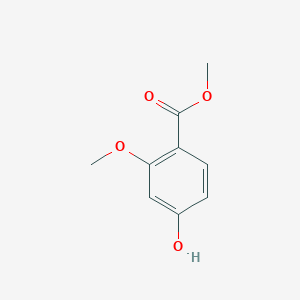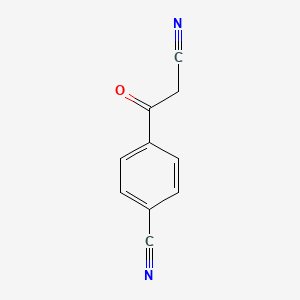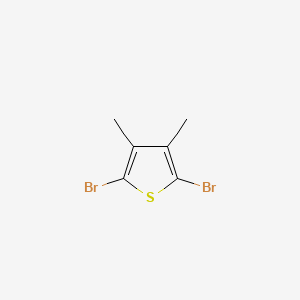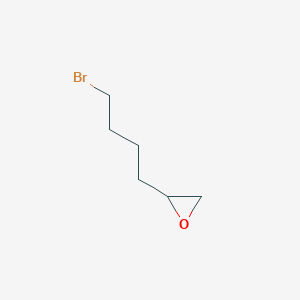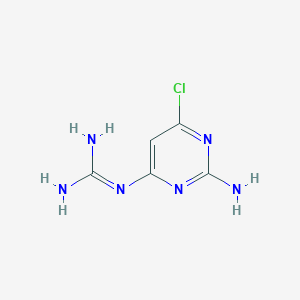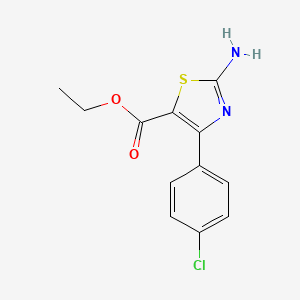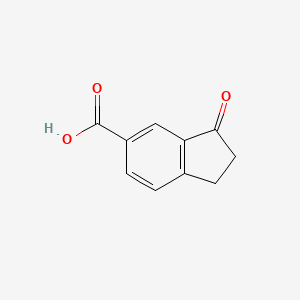
3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
“3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” is an organic compound with the formula C10H8O3 . It has a molecular weight of 176.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” can be represented by the SMILES notation: O=C1CCC2=C1C=C(C(O)=O)C=C2 .
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.53 cm/s . The compound is very soluble, with a solubility of 1.94 mg/ml or 0.011 mol/l .
Scientific Research Applications
Synthesis of Fused- and Spirocyclic Frameworks
1-Indanone derivatives are pivotal in the synthesis of complex molecular structures. The versatile reactivity of 1-Indanone-6-carboxylic acid makes it an ideal substrate for annulation reactions, which are crucial for constructing fused- and spirocyclic frameworks . These frameworks are foundational in the development of various bioactive natural products and pharmaceuticals.
Biological Activity and Drug Synthesis
The compound exhibits a broad range of biological activities. It serves as a precursor in the synthesis of antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Its derivatives are also explored for the treatment of neurodegenerative diseases like Alzheimer’s, showcasing its potential in pharmaceutical applications.
Agricultural Chemicals
Due to its biological activity, 1-Indanone-6-carboxylic acid is used in the development of agricultural chemicals such as insecticides, fungicides, and herbicides . These applications are vital for crop protection and yield enhancement, contributing to sustainable agriculture practices.
Organic Synthesis Methodologies
This compound is involved in various organic synthesis methodologies, including the Nazarov reaction, which employs α,β-unsaturated ketones as substrates . These methodologies are fundamental in the creation of complex organic molecules, further expanding the utility of 1-Indanone-6-carboxylic acid in synthetic chemistry.
Antitumor and Anticancer Research
Research indicates that 1-Indanone-6-carboxylic acid and its derivatives have shown activity against cancer cells . This opens up possibilities for its use in the development of new antitumor and anticancer therapies, potentially leading to breakthroughs in cancer treatment.
Alzheimer’s Disease Treatment
The compound’s derivatives have been identified as potential pharmaceuticals used in the treatment of Alzheimer’s disease . This application is particularly significant given the increasing prevalence of neurodegenerative diseases and the ongoing search for effective treatments.
Safety And Hazards
properties
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABIACQHKYEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491980 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
CAS RN |
60031-08-5 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Indanone-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

